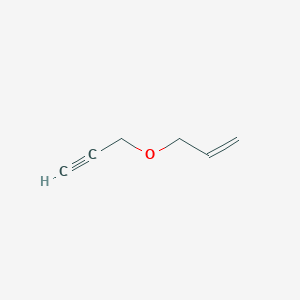

1-Propene, 3-(2-propynyloxy)-

描述

Significance of Unsaturated Ethers as Synthetic Intermediates

Unsaturated ethers, a class of organic compounds characterized by the presence of an ether linkage adjacent to or containing carbon-carbon double or triple bonds, are highly valued as synthetic intermediates. Their utility stems from the diverse reactivity of the unsaturated systems, which can be selectively targeted to construct complex molecular architectures. Compounds like aryl allyl ethers, aryl propargyl ethers, and allyl vinyl ethers serve as foundational substrates for powerful carbon-carbon bond-forming reactions, most notably the Claisen rearrangement. clockss.orgnsf.govcsic.esacs.orguq.edu.au This pericyclic reaction and its variants allow for the stereocontrolled synthesis of substituted phenols, carbonyl compounds, and complex carbocycles.

Furthermore, the presence of multiple reactive centers in unsaturated ethers makes them ideal candidates for use as monomers in the production of macromolecules and as precursors for the synthesis of various heterocyclic compounds. udhtu.edu.ua Their ability to undergo metal-mediated cyclization and isomerization reactions further expands their synthetic potential, enabling the construction of intricate ring systems from relatively simple, linear starting materials. acs.org

Strategic Importance of Allylic and Propargylic Moieties in Organic Synthesis

The strategic value of 1-Propene, 3-(2-propynyloxy)- is rooted in the combined reactivity of its allylic and propargylic functional groups. Each moiety offers a distinct set of transformations, and their presence in a single molecule opens pathways for tandem or sequential reactions.

The Allyl Group: The allyl group (-CH₂CH=CH₂) is a cornerstone of organic synthesis. Its double bond can participate in a plethora of reactions, including additions, oxidations, and metathesis. Crucially, it is the key participant in the clockss.orgclockss.org-sigmatropic Claisen rearrangement of allyl aryl and allyl vinyl ethers, a thermally or Lewis acid-catalyzed process that forges a carbon-carbon bond with high regioselectivity and stereospecificity. uq.edu.au

The Propargyl Group: The propargyl group (-CH₂C≡CH) contains a terminal alkyne, a versatile functional group in its own right. The terminal proton is acidic and can be removed to form an acetylide, a potent nucleophile. The triple bond can be hydrogenated, hydrated, or used in cycloaddition reactions and metal-catalyzed cross-couplings. When incorporated into an ether, the propargyl group can participate in its own version of the Claisen rearrangement, which typically proceeds through an allenic intermediate, providing access to a different class of reactive intermediates for further functionalization. csic.esresearchgate.netscispace.com

The combination of these two groups in one molecule, as seen in 1,6-enynes like allyl propargyl ether, allows for complex transformations such as cobalt-catalyzed cycloisomerizations to form functionalized cyclopentenes and dihydrofurans. acs.orgresearchgate.net This dual functionality enables chemists to design elegant and efficient synthetic routes to complex target molecules, including natural products. acs.org

Overview of 1-Propene, 3-(2-propynyloxy)- as a Versatile Chemical Building Block

1-Propene, 3-(2-propynyloxy)- (or allyl propargyl ether) is a bifunctional molecule that embodies the synthetic potential discussed above. It serves as a prototypical 1,6-enyne, a class of substrates renowned for its utility in metal-catalyzed cyclization reactions. acs.org Facile methods for its synthesis have been developed, including the dimerization of propargyl alcohols, which makes it a readily accessible building block for synthetic chemists. nih.gov

Its structure is a playground for sigmatropic rearrangements. The classic Claisen rearrangement of the allyl moiety can be initiated, while the propargyl group can engage in related transformations to yield allenyl derivatives. nsf.govcsic.es This reactivity has been harnessed in tandem reaction cascades, where an initial rearrangement is followed by subsequent cyclizations, such as ene reactions or Diels-Alder cycloadditions, to rapidly build molecular complexity from a simple acyclic precursor. nsf.govacs.org For example, cobalt-mediated cycloisomerization reactions can convert allyl propargyl ethers into dihydrofurans with excellent diastereoselectivity. acs.org These reactions highlight the compound's role as a versatile platform for generating highly functionalized carbocyclic and heterocyclic systems. rsc.orgoregonstate.eduresearchgate.net

Below are the key chemical and physical properties of 1-Propene, 3-(2-propynyloxy)-.

| Property | Value |

| IUPAC Name | 1-Propene, 3-(2-propynyloxy)- |

| Synonyms | Allyl propargyl ether, 3-(Allyloxy)-1-propyne |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol sigmaaldrich.com |

| Density | 0.8621 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.431 sigmaaldrich.com |

| InChI Key | GAQOILKTBJWUQM-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C#CCOCC=C sigmaaldrich.com |

| CAS Number | 51580-41-7 |

Structure

3D Structure

属性

IUPAC Name |

3-prop-2-ynoxyprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQOILKTBJWUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446638 | |

| Record name | 1-Propene, 3-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51580-41-7 | |

| Record name | 1-Propene, 3-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51580-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propene, 3 2 Propynyloxy and Its Precursors

Optimization of Reaction Conditions and Reagent Selection

Catalytic Systems for Enhanced Efficiency

The synthesis of 1-Propene, 3-(2-propynyloxy)-, also known as allyl propargyl ether, is a significant process in organic chemistry, providing a versatile building block for more complex molecules. The efficiency of its synthesis, particularly through methods like the Williamson ether synthesis, can be substantially improved by employing various catalytic systems. These systems are designed to enhance reaction rates, improve yields, and allow for milder reaction conditions.

The classical Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of 1-Propene, 3-(2-propynyloxy)-, this typically involves the reaction of an allyl alkoxide with a propargyl halide or a propargyl alkoxide with an allyl halide. wikipedia.orgnih.gov While effective, this reaction can be accelerated and made more efficient through the use of phase-transfer catalysis.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. fzgxjckxxb.com In the synthesis of ethers, PTC facilitates the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase containing the alkyl halide. fzgxjckxxb.comajgreenchem.com This is accomplished by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms a lipophilic ion pair with the alkoxide, allowing it to dissolve in the organic phase and react with the electrophile. fzgxjckxxb.comillinois.edu The use of PTC offers several advantages, including faster reaction times, milder conditions, and the use of less expensive and more environmentally benign reagents and solvents. ajgreenchem.com

Research has demonstrated the effectiveness of phase-transfer catalysis in etherification reactions. For instance, the propargylation of indole (B1671886) with propargyl bromide has been successfully carried out using a dual-site phase-transfer catalyst under pseudo-first-order conditions. ajgreenchem.com Kinetic studies of such reactions often reveal a significant increase in the reaction rate with the use of a phase-transfer catalyst and an increase in the concentration of the base, such as sodium hydroxide. ajgreenchem.com The mechanism in these reactions often involves the deprotonation of the nucleophile at the interface of the two phases, followed by the formation of an ion pair with the catalyst, which then migrates into the organic phase to react. ajgreenchem.com

Beyond phase-transfer catalysis, other catalytic systems have been explored for the synthesis of related ethers, which can be applied to the synthesis of 1-Propene, 3-(2-propynyloxy)-. For example, cobalt-mediated cycloisomerization reactions have been used, although this is a transformation of the allyl propargyl ether itself rather than a direct synthesis. acs.org Another innovative approach is the phosphine-induced dimerization of propargyl alcohols, which yields allyl propargyl ethers through a pseudo-Wittig reaction mechanism. nih.gov This method avoids the need for a strong base and tolerates a variety of functional groups. nih.gov

The table below summarizes various catalytic systems and their impact on the synthesis of ethers, including those structurally related to 1-Propene, 3-(2-propynyloxy)-.

| Catalyst System | Reactants | Solvent | Conditions | Product Yield | Reference |

| Phase-Transfer Catalysis (PTC) | Indole, Propargyl Bromide | Varies | Pseudo-first order | High Conversion | ajgreenchem.com |

| Phosphine-induced Dimerization | Propargyl Alcohols | Not specified | Mild | Good yields | nih.gov |

| Cobalt-mediated Cycloisomerization | Allyl Propargyl Ethers | Toluene | 65 °C, 24 h | 40% (of dihydrofuran) | acs.org |

| Williamson Synthesis (PTC) | Phenol, Allyl Bromide | Not specified | Increased base concentration | Effective extraction | ajgreenchem.com |

It is important to note that while some of these methods, like the cobalt-mediated cycloisomerization, describe reactions of allyl propargyl ethers, the principles of catalysis for related etherifications are highly relevant for enhancing the synthesis of 1-Propene, 3-(2-propynyloxy)-. acs.org The choice of catalytic system will depend on the specific precursors and desired reaction conditions.

Reactivity and Mechanistic Investigations of 1 Propene, 3 2 Propynyloxy

Reactivity Profiles of Terminal Alkyne and Alkene Moieties

The reactivity of allyl propargyl ether is dominated by the chemistry of its alkene and alkyne functional groups. These unsaturated bonds are regions of high electron density, making them susceptible to attack by electrophiles. Concurrently, the terminal alkyne possesses an acidic proton that can be abstracted by a strong base, rendering the alkyne moiety nucleophilic.

Electrophilic and Nucleophilic Character of Unsaturated Bonds

The π-systems of both the alkene and alkyne in 1-Propene, 3-(2-propynyloxy)- confer nucleophilic character upon the molecule. These electron-rich bonds can attack electrophilic species in addition reactions. The alkene typically undergoes electrophilic addition, where an electrophile adds to one of the double-bonded carbons, forming a carbocation intermediate that is subsequently attacked by a nucleophile.

The terminal alkyne exhibits dual reactivity. The π-bonds behave nucleophilically, similar to the alkene. However, the proton on the terminal sp-hybridized carbon is notably acidic (pKa ≈ 25) compared to protons on sp² or sp³ carbons. youtube.com This acidity allows for its removal by a sufficiently strong base, such as sodium amide, to form a potent carbon-based nucleophile known as an alkynide or acetylide anion. youtube.com This anion can then participate in nucleophilic substitution or addition reactions, enabling the formation of new carbon-carbon bonds.

Conversely, the unsaturated moieties can exhibit electrophilic character under certain conditions. For instance, in the presence of a Lewis acid, propargylic systems can generate stabilized propargylic cations. nih.govrsc.org These cationic species are highly electrophilic and readily react with nucleophiles. The reactivity of radicals can also be influenced by substituents; for example, while a methyl radical is considered nucleophilic, the trifluoromethyl radical (•CF3) is electrophilic. nih.gov

Intramolecular Cyclization Tendencies

The proximate positioning of the alkene and alkyne groups in 1-Propene, 3-(2-propynyloxy)- makes it an excellent substrate for intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts, which can activate one or both of the unsaturated systems and facilitate the formation of new cyclic structures.

Gold and palladium catalysts are particularly effective in promoting such cyclizations. researchgate.netacs.org Gold(I) catalysts, acting as soft π-acids, have a high affinity for alkynes and can trigger cycloisomerization reactions. researchgate.netnih.gov For instance, gold-catalyzed intramolecular cycloisomerization of nitrogen- or oxygen-tethered propargylic esters with cyclopropenes has been shown to yield complex spiro and bicyclic systems. researchgate.net Similarly, palladium-mediated cyclization of aryl propargyl ethers in the presence of copper(II) bromide and lithium bromide can produce 3-bromo-2H-chromene derivatives in good yields. researchgate.net The specific products formed often depend on the catalytic system, reaction conditions, and the substitution pattern of the substrate.

Table 1: Examples of Metal-Catalyzed Intramolecular Cyclization Reactions This table presents representative examples of cyclization reactions involving propargyl ether systems, illustrating the types of products that can be achieved.

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / CuBr₂ / LiBr | Aryl propargyl ethers | 3-Bromo-2H-chromene derivatives | researchgate.net |

| t-BuXPhosAuOTf | N-tethered cyclopropenes with propargylic esters | 5-Azaspiro[2.5]oct-7-enes | researchgate.net |

| Gold(I) catalysts | Heteroatom-substituted propargylic alcohols | Furans, pyrroles, thiophenes | acs.org |

| Cp-ruthenium complex | Allyl alcohol | Cyclic ethers | nih.gov |

Exploration of Addition Reactions

Both the alkene and alkyne moieties of 1-Propene, 3-(2-propynyloxy)- readily undergo addition reactions. The outcomes of these reactions, particularly in terms of which unsaturated bond reacts and the orientation of the addition, are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity refers to the preference for bond formation at one position over another when multiple constitutional isomers could be formed. masterorganicchemistry.comstudy.com In the context of allyl propargyl ether, the addition of an unsymmetrical reagent like H-X to the alkene double bond typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon with more hydrogen atoms, while the 'X' group adds to the more substituted carbon, a preference driven by the formation of the more stable carbocation intermediate. masterorganicchemistry.com Anti-Markovnikov addition can also be achieved under specific conditions, such as radical addition of HBr. masterorganicchemistry.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comstudy.com Addition reactions to the alkene can occur in a syn fashion (addition to the same face of the double bond) or anti fashion (addition to opposite faces). The specific stereochemical outcome depends on the reaction mechanism.

For the alkyne, addition of H-X can also occur, often with a second addition to form a geminal dihalide, following Markovnikov's rule. youtube.com Partial hydrogenation of the alkyne can yield either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia), demonstrating high stereoselectivity. youtube.com

Metal-Catalyzed Addition Reactions

Transition metals play a crucial role in catalyzing addition reactions involving 1-Propene, 3-(2-propynyloxy)-, often enhancing reactivity and controlling selectivity. Gold(I) complexes are known to activate the alkyne moiety towards nucleophilic attack. nih.gov This π-acid activation renders the alkyne susceptible to intermolecular condensation with alcohols, leading to the formation of vinyl ether intermediates. nih.govrsc.org

Zirconium-mediated reactions have also been explored. The reaction of propargylic ethers with aldehydes in the presence of zirconium complexes can lead to the formation of allenyl/propargyl zirconium species. researchgate.net The subsequent addition to the aldehyde can selectively produce α-hydroxyallenes, a different regiochemical outcome compared to reactions with propargylic ethers lacking a coordinating group. researchgate.net

Table 2: Regioselectivity in Alkene Addition Reactions This table summarizes the expected major products from the addition of unsymmetrical reagents to the allyl group based on established selectivity rules.

| Reagent | Conditions | Selectivity Rule | Major Product Structure (on Allyl Moiety) | Reference |

|---|---|---|---|---|

| H-Br | Polar solvent | Markovnikov | 2-Bromopropyl ether | masterorganicchemistry.com |

| H-Br | Peroxides, UV light | Anti-Markovnikov | 3-Bromopropyl ether | masterorganicchemistry.com |

| H₂O | Dilute H₂SO₄ | Markovnikov | Propan-2-ol ether | masterorganicchemistry.com |

| B₂H₆ then H₂O₂, NaOH | - | Anti-Markovnikov | Propan-1-ol ether | masterorganicchemistry.com |

Mechanisms of Substitution and Elimination Reactions

The carbon atoms adjacent to the oxygen in 1-Propene, 3-(2-propynyloxy)- are an allylic carbon and a propargylic carbon, respectively. Both positions are activated towards substitution and elimination reactions because they can form resonance-stabilized carbocation intermediates. nih.govmasterorganicchemistry.com

Substitution reactions at these positions can proceed through Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular) mechanisms. libretexts.org

Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. libretexts.org It is favored by tertiary or secondary substrates that can form stable carbocations (like allylic and propargylic cations), weak nucleophiles, and polar protic solvents. libretexts.org

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks as the leaving group departs. libretexts.org It is favored by primary and secondary substrates, strong nucleophiles, and polar aprotic solvents, and results in an inversion of stereochemistry. libretexts.orgmugberiagangadharmahavidyalaya.ac.in

Propargylic substitution is particularly notable as it can proceed via a propargylic carbocation, which can be attacked by a nucleophile at either the propargylic or allenic position, leading to a mixture of products. nih.gov

Elimination reactions, which form a new π-bond, also compete with substitution and can occur via E1 (elimination unimolecular) or E2 (elimination bimolecular) pathways. masterorganicchemistry.comlibretexts.org

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and is favored under similar conditions. libretexts.org

E2 Mechanism: This concerted pathway requires a strong base to remove a proton anti-periplanar to the leaving group. libretexts.org Zaitsev's rule generally predicts that the more substituted, and therefore more stable, alkene will be the major product. masterorganicchemistry.comlibretexts.org

For these reactions to occur, a good leaving group, typically the conjugate base of a strong acid, is required. masterorganicchemistry.com The ether oxygen itself is a poor leaving group, so reactions would likely involve substrates where the ether has been modified or is part of a system with a better leaving group attached to the allylic or propargylic carbon.

Allylic and Propargylic Rearrangements

1-Propene, 3-(2-propynyloxy)- and its derivatives are prone to sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. The most prominent of these are the Claisen and Wittig rearrangements.

The Claisen rearrangement , a libretexts.orglibretexts.org-sigmatropic shift, is a thermally induced reaction of allyl aryl ethers or allyl vinyl ethers. libretexts.orgorganic-chemistry.orglibretexts.org In the context of aryl propargyl ethers, a related substrate, thermal rearrangement leads to the formation of an allene (B1206475) intermediate through a concerted mechanism. nsf.gov This intermediate can then undergo further reactions, such as intramolecular Diels-Alder cycloadditions or tautomerization followed by electrocyclization, to yield complex polycyclic structures. nsf.gov The regioselectivity of the initial rearrangement can be influenced by steric and electronic factors, and at elevated temperatures, the process can be reversible, allowing for the formation of the thermodynamically more stable product. nsf.gov

The libretexts.orgnsf.gov-Wittig rearrangement is another key transformation, particularly for propargylic ethers, leading to the formation of homoallylic alcohols. This rearrangement is typically induced by strong bases at low temperatures and proceeds through a concerted, five-membered cyclic transition state. While the libretexts.orgnsf.gov-rearrangement is often favored both kinetically and thermodynamically over the competing organic-chemistry.orgnsf.gov-Wittig rearrangement, the reaction scope with propargyl ethers can be limited. Deprotonation of the terminal alkyne can lead to alternative reaction pathways.

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanisms of these rearrangements, providing insights into transition state geometries and reaction energetics. These theoretical investigations help to explain observed product distributions and stereoselectivities.

Base-Catalyzed Isomerization Processes

The presence of acidic protons on the carbon atoms adjacent to the oxygen and the triple bond in 1-Propene, 3-(2-propynyloxy)- makes it susceptible to base-catalyzed isomerization. The course of this isomerization is dependent on which proton is abstracted by the base.

Abstraction of a proton from the allylic position (C-1 of the propene group) can initiate isomerization of the double bond to form the thermodynamically more stable internal (Z)-propenyl ether. This process is often stereoselective. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at room temperature has been shown to efficiently and stereoselectively isomerize allylic ethers to (Z)-propenyl ethers. A mild base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has also been reported to catalyze the stereospecific isomerization of allylic alcohols and ethers. acs.org The mechanism is proposed to involve a rate-limiting deprotonation, followed by the formation of an intimate ion pair between the allylic anion and the protonated base, which facilitates the stereospecific proton transfer. acs.org

Alternatively, abstraction of the acetylenic proton can lead to a propargyl-allenyl anion intermediate. Subsequent protonation at the γ-position results in the formation of an allenic ether. This type of isomerization is common for propargyl ethers and can be catalyzed by a variety of bases, from strong bases like potassium tert-butoxide to weaker bases like potassium carbonate. The equilibrium between the propargyl and allenyl isomers can be influenced by the substitution pattern and the reaction conditions.

The table below summarizes various base-catalyzed isomerization reactions of related allyl and propargyl ethers, highlighting the conditions and major products.

| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Major Product(s) |

| Allylic Ethers | LDA | THF | Room Temp. | (Z)-Propenyl ethers |

| Electron-Deficient Allylic Ethers | TBD | Toluene | 80 | (Z)-Enol ethers |

| Propargyl Ethers | K₂CO₃ | - | - | Allenyl ethers |

| N-Propargyl Amides | Various | DMSO | - | Allenamides/Ynamides |

Click Chemistry Applications and Related Cycloadditions

The terminal alkyne functionality in 1-Propene, 3-(2-propynyloxy)- makes it an ideal substrate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents. The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.

For 1-Propene, 3-(2-propynyloxy)-, the reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst yields the corresponding 1-allyl-4-(phenoxymethyl)-1H-1,2,3-triazole. The reaction is highly regioselective, a key advantage over the uncatalyzed thermal Huisgen cycloaddition which often gives a mixture of 1,4- and 1,5-regioisomers.

Mechanistic Insights into Huisgen Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a concerted [3+2] cycloaddition between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne). The reaction proceeds through a concerted, pericyclic transition state where the new bonds are formed simultaneously. The regioselectivity of the thermal Huisgen cycloaddition is governed by the electronic properties of the substituents on both the azide and the alkyne.

In contrast, the copper(I)-catalyzed reaction (CuAAC) is not considered a true concerted cycloaddition. DFT calculations suggest a stepwise mechanism. The reaction is initiated by the coordination of the copper(I) catalyst to the alkyne. This coordination lowers the pKa of the terminal alkyne proton, facilitating the formation of a copper acetylide. The azide then coordinates to the copper center, and subsequent cyclization and protonolysis yield the triazole product and regenerate the catalyst. This stepwise mechanism explains the high regioselectivity observed in CuAAC reactions.

The following table presents a comparison of the thermal and copper-catalyzed azide-alkyne cycloadditions.

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Mechanism | Concerted [3+2] cycloaddition | Stepwise, involving copper acetylide intermediate |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |

| Reaction Conditions | High temperatures often required | Mild conditions (e.g., room temperature) |

| Reaction Rate | Generally slower | Significantly accelerated |

| Scope | Broad | Primarily for terminal alkynes |

Thermal and Photochemical Reactivity of 1-Propene, 3-(2-propynyloxy)-

Beyond catalyzed rearrangements, 1-Propene, 3-(2-propynyloxy)- can undergo transformations when subjected to heat or light.

Thermal Reactivity:

In the absence of catalysts, the thermal reactivity of allyl propargyl ether is dominated by pericyclic reactions, primarily the Claisen rearrangement. As discussed in section 3.3.1, heating of aryl propargyl ethers initiates a libretexts.orglibretexts.org-sigmatropic rearrangement to form an allenyl intermediate, which can then undergo further intramolecular reactions. nsf.gov For the parent allyl propargyl ether, similar thermal rearrangements are expected. Gas-phase pyrolysis studies on related allyl ethers have shown that they can undergo retro-ene reactions, leading to fragmentation products. For instance, the pyrolysis of allyl benzyl (B1604629) ethers yields but-2-en-1-ylbenzene derivatives and benzaldehyde. The specific fragmentation pathways for 1-Propene, 3-(2-propynyloxy)- under high temperatures would likely involve homolytic cleavage of the C-O bonds, generating allyl and propargyl radicals, which could then undergo a variety of recombination and disproportionation reactions.

Photochemical Reactivity:

The photochemical behavior of 1-Propene, 3-(2-propynyloxy)- is anticipated to be dictated by the individual chromophores: the allyl and propargyl groups. While specific studies on the photochemistry of allyl propargyl ether are limited, research on related molecules provides insights. The photodissociation of propargyl alcohol at 212 nm has been shown to produce hydroxyl radicals via a π(C≡C) → π*(C≡C) transition. nih.gov It is plausible that UV irradiation of 1-Propene, 3-(2-propynyloxy)- could lead to the homolytic cleavage of the ether linkages, generating allyl and propargyl radicals. These highly reactive radical intermediates would then participate in a cascade of secondary reactions. Additionally, photochemical isomerization of the allylic double bond is a possible reaction pathway, analogous to the photo-rearrangement of allyl alcohol to propionaldehyde (B47417) which is thought to proceed via a hydrogen shift in the excited state.

Derivatization and Complex Molecular Architecture Development Utilizing 1 Propene, 3 2 Propynyloxy

Synthesis of Functionalized Ethers and Alkenes

The dual functionality of 1-Propene, 3-(2-propynyloxy)- enables its conversion into a variety of more complex ethers and alkenes. The terminal alkyne can undergo prototropic rearrangement under basic conditions, such as phase-transfer catalysis, to yield isomeric allene (B1206475) or internal alkyne derivatives. researchgate.net This isomerization fundamentally alters the reactivity of the molecule, providing access to different synthetic pathways. For instance, the resulting allenyl ether can participate in unique cycloaddition reactions, while the internal alkyne offers different regioselectivity in addition reactions compared to its terminal counterpart.

Furthermore, both the alkene and alkyne moieties can be independently functionalized. The double bond of the allyl group is amenable to reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation, leading to the introduction of new oxygen-containing functional groups. Concurrently, the terminal alkyne is a substrate for classic alkyne transformations, including Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides, and hydration to produce ketone functionalities. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure.

Table 1: Representative Transformations of 1-Propene, 3-(2-propynyloxy)-

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Isomerization | KOH, 18-crown-6, Benzene | Allenyl Allyl Ether / 1-Propenyl Propargyl Ether |

| Epoxidation | m-CPBA, CH₂Cl₂ | 3-(2-propynyloxy)-1,2-epoxypropane |

| Dihydroxylation | OsO₄ (cat.), NMO | 3-(2-propynyloxy)propane-1,2-diol |

| Sonogashira Coupling | Ar-I, Pd(PPh₃)₄, CuI, Et₃N | 3-(Arylethynyl)prop-1-ene ether |

| Hydration | HgSO₄, H₂SO₄, H₂O | 1-(Allyloxy)propan-2-one |

Integration into Heterocyclic Systems

The distinct functionalities of 1-Propene, 3-(2-propynyloxy)- make it an ideal starting material for the synthesis of various heterocyclic frameworks, which are central to many biologically active compounds.

The propargyl group of 1-Propene, 3-(2-propynyloxy)- is a key component for one of the most efficient and widely used reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.netnih.gov This reaction provides a highly reliable method for covalently linking two different molecular fragments. researchgate.net By reacting 1-Propene, 3-(2-propynyloxy)- with an organic azide (B81097) (R-N₃), a stable 1,4-disubstituted 1,2,3-triazole ring is formed. mdpi.com This transformation is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting product retains the allyl group, which remains available for subsequent modifications, making this a powerful strategy for creating complex, multi-functional molecules. mdpi.com The 1,2,3-triazole ring itself is a significant pharmacophore found in numerous therapeutic agents. nih.gov

Table 2: Synthesis of 1,2,3-Triazoles via CuAAC

| Azide Reactant (R-N₃) | Catalyst System | Solvent | Product: 1-((1-R-1H-1,2,3-triazol-4-yl)methoxy)prop-2-ene |

|---|---|---|---|

| Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)prop-2-ene |

| Phenyl Azide | CuI | THF | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)prop-2-ene |

| 1-Azido-4-methylbenzene | Cu(I) generated in situ | DMF | 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)prop-2-ene |

The pyrrolo[2,3-d]pyrimidine core, an isostere of the purine (B94841) heterocycle, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govmdpi.com 1-Propene, 3-(2-propynyloxy)- can be integrated into these structures, typically by acting as a side-chain precursor. One common synthetic strategy involves the N-alkylation of a pre-formed pyrrolo[2,3-d]pyrimidine or purine core with propargyl bromide to introduce the alkyne functionality. Alternatively, the propargyl group from 1-Propene, 3-(2-propynyloxy)- can be attached through other linkages.

For example, a halogenated purine or deazapurine derivative can be reacted with the hydroxyl group of 3-(2-propynyloxy)propan-1-ol (derived from the starting ether) in a nucleophilic substitution reaction. The resulting molecule, now bearing the propargyl ether side chain, can then undergo further diversification. The terminal alkyne can be used in CuAAC reactions as described above, or it can participate in intramolecular cyclizations to build fused ring systems. The allyl group can also be functionalized to modulate the compound's biological activity and pharmacokinetic properties. rsc.org

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org The unique ene-yne structure of 1-Propene, 3-(2-propynyloxy)- makes it a candidate for various MCRs. Both the π-systems of the alkene and the alkyne can participate in complex cascade reactions, often catalyzed by transition metals.

For instance, in palladium-catalyzed MCRs, the alkyne can be activated to form an intermediate that is then trapped by the intramolecular allyl group and an external reactant. Such sequences can rapidly generate significant molecular complexity from simple starting materials. While specific, high-yielding MCRs involving 1-Propene, 3-(2-propynyloxy)- as a key substrate are an area of ongoing research, its potential is clear, given the extensive development of MCRs for other enynes. nih.gov

Stereoselective Transformations for Advanced Organic Synthesis

Controlling stereochemistry is paramount in the synthesis of biologically active molecules. 1-Propene, 3-(2-propynyloxy)- serves as a valuable prochiral substrate for a range of stereoselective transformations.

Conjugated 1,3-dienes are fundamental structural motifs in numerous natural products and are versatile intermediates in organic synthesis, most notably in Diels-Alder reactions. nih.gov The ene-yne framework of 1-Propene, 3-(2-propynyloxy)- is an ideal precursor for the stereoselective synthesis of 1,3-dienes through various transition-metal-catalyzed rearrangements and additions.

One powerful method is enyne metathesis, which rearranges the carbon skeleton to form a conjugated diene. Another approach involves transition-metal-catalyzed three-component reactions. For example, a palladium-catalyzed cascade reaction involving an aryl iodide, an allene, and the enyne substrate can lead to the formation of highly substituted 1,3-dienes with excellent control over the geometry of the newly formed double bonds. researchgate.netdntb.gov.ua These reactions proceed through a series of insertions and couplings, assembling complex structures in a single step with high stereoselectivity. researchgate.net

Table 3: Stereoselective Synthesis of a 1,3-Diene Derivative

| Reaction Type | Reactants | Catalyst/Conditions | Product Structure | Stereoselectivity |

|---|---|---|---|---|

| Three-Component Cascade | 1-Propene, 3-(2-propynyloxy)-, Phenyl Iodide, 1,2-propadiene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Conjugated tri-substituted 1,3-diene | High E/Z selectivity |

Chiral Catalyst Development for Asymmetric Synthesis

The unique structure of 1-Propene, 3-(2-propynyloxy)- and its derivatives serves as a valuable platform in the development of chiral catalysts and ligands for asymmetric synthesis. The ability to introduce chirality via reactions involving the allyl or propargyl groups, and subsequently incorporate these units into larger catalytic systems, is a key strategy for achieving high enantioselectivity in chemical reactions.

Research has demonstrated that metal complexes incorporating chiral ligands can effectively catalyze asymmetric transformations of substrates containing allyl and propargyl ether functionalities. For instance, chiral nickel(II)/N,N΄-dioxide complexes have been successfully employed to accelerate highly enantioselective Claisen rearrangements of allyl vinyl ethers. oup.com This type of rearrangement is fundamental in carbon-carbon bond formation, and achieving it asymmetrically is a significant challenge. The catalyst's chiral environment dictates the facial selectivity of the rearrangement, leading to the preferential formation of one enantiomer of the product.

Furthermore, the allylic and propargylic moieties are precursors to essential chiral reagents. The synthesis of chiral allylic and allenic organometallic compounds, for example, provides reagents that can be used to introduce stereocenters with high fidelity in reactions with carbonyls and imines. acs.org The enantiomeric purity of chiral propargylic alcohols, which can be derived from structures related to 1-Propene, 3-(2-propynyloxy)-, is often maintained in subsequent complex reactions like the Pauson-Khand cycloaddition, enabling the construction of intricate bicyclic systems with defined stereochemistry. nih.gov

The modularity in the design of chiral ligands is crucial for optimizing catalysts for specific reactions and substrates. nih.gov The PHOX (phosphine-oxazoline) ligands are a prime example where the structure can be tailored to influence both regioselectivity and enantioselectivity in transformations like palladium-catalyzed allylic substitution. nih.gov By modifying the electronic and steric properties of the ligand, which could be derived from or applied to substrates like 1-Propene, 3-(2-propynyloxy)-, chemists can fine-tune the catalytic activity to achieve desired outcomes for a range of substrates.

| Catalyst/Ligand Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Chiral Nickel(II)/N,N΄-dioxide | Asymmetric Claisen Rearrangement | Accelerates rearrangement of allyl and propargyl ethers with high yield and enantioselectivity. | oup.com |

| Chiral PHOX Ligands | Palladium-Catalyzed Allylic Substitution | Modular design allows for fine-tuning of steric and electronic properties to control regioselectivity and enantioselectivity. | nih.gov |

| Organometallic Reagents | Asymmetric Alkyne Addition | Used to prepare chiral propargylic alcohols which are precursors for diastereoselective cycloadditions. | nih.gov |

Scaffold Engineering for Targeted Molecular Design

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Scaffold engineering is a critical component of drug discovery, enabling the synthesis of libraries of related compounds to probe biological targets and optimize pharmacological properties. The dual functionality of 1-Propene, 3-(2-propynyloxy)- makes it an attractive starting material or motif for scaffold engineering.

The presence of both an allyl and a propargyl group allows for orthogonal chemical modifications. For example, the alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings and other functionalities, while the alkene can be subjected to reactions like hydroboration, epoxidation, or metathesis. This versatility is highly valuable for creating molecular diversity.

A pertinent example is the synthesis of novel N-allyl/propargyl tetrahydroquinolines, which have been investigated as potential inhibitors of cholinesterases for the treatment of Alzheimer's disease. nih.gov In this work, the allyl and propargyl groups are appended to a core tetrahydroquinoline scaffold. This design allows for the exploration of how these specific functionalities interact with the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov Molecular docking studies have shown that these appended groups can fit within the active sites of the enzymes, and their presence is correlated with the inhibitory activity of the compounds. nih.gov

The concept of "scaffold hopping" involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity, often to improve properties like metabolic stability or to circumvent existing patents. niper.gov.in The reactive handles provided by the 1-Propene, 3-(2-propynyloxy)- motif can be used to append it to various novel core structures, facilitating this type of exploration in drug design. By combining a known pharmacophore with the allyl and propargyl groups, medicinal chemists can generate new molecular entities for biological screening.

| Scaffold/Derivative | Biological Target | Design Principle | Reference |

|---|---|---|---|

| N-allyl/propargyl tetrahydroquinolines | Acetylcholinesterase / Butyrylcholinesterase | Allyl and propargyl groups appended to a core scaffold to probe enzyme active sites for Alzheimer's disease therapy. | nih.gov |

| Propargyl(allyl) aryloxyethers | General Building Block | Synthesized as stable, reactive intermediates for further elaboration into more complex molecular architectures. | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies in Research on 1 Propene, 3 2 Propynyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Propene, 3-(2-propynyloxy)-. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of 1-Propene, 3-(2-propynyloxy)- displays distinct signals corresponding to each unique proton environment. The terminal alkyne proton (H-1) typically appears as a triplet in the range of 2.3-2.5 ppm due to coupling with the methylene (B1212753) protons of the propargyl group. The methylene protons adjacent to the alkyne (H-2) resonate around 4.2 ppm as a doublet.

The allyl group exhibits a more complex pattern. The internal vinyl proton (H-5) appears as a multiplet between 5.8-6.0 ppm. The terminal vinyl protons (H-6) are diastereotopic and show separate signals, typically a doublet of triplets or a multiplet, around 5.2-5.4 ppm. The allylic methylene protons (H-4) adjacent to the ether oxygen are deshielded and appear as a doublet around 4.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the triple bond (C-1 and C-2) are observed in the range of 74-80 ppm. The methylene carbon of the propargyl group (C-3) resonates around 58 ppm. For the allyl group, the methylene carbon adjacent to the ether oxygen (C-4) is found near 70-72 ppm, while the alkene carbons appear with the internal carbon (C-5) around 134 ppm and the terminal carbon (C-6) around 117-118 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for 1-Propene, 3-(2-propynyloxy)-

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-1 (≡C-H) | ~2.4 | t (triplet) | C-1 (≡C-H) | ~75 |

| H-3 (-O-CH₂-C≡) | ~4.2 | d (doublet) | C-2 (-C≡CH) | ~80 |

| H-4 (-O-CH₂-CH=) | ~4.0 | dt (doublet of triplets) | C-3 (-O-CH₂-C≡) | ~58 |

| H-5 (-CH=CH₂) | ~5.9 | m (multiplet) | C-4 (-O-CH₂-CH=) | ~72 |

| H-6 (=CH₂) | ~5.2-5.3 | m (multiplet) | C-5 (-CH=CH₂) | ~134 |

| C-6 (=CH₂) | ~118 |

Deuterium (B1214612) exchange is a powerful method for identifying labile protons, such as those on hydroxyl or amine groups. In the case of 1-Propene, 3-(2-propynyloxy)-, the terminal alkyne proton (H-1) can undergo exchange with deuterium. Upon addition of a deuterium source like D₂O to the NMR sample, the signal corresponding to the alkyne proton will decrease in intensity or disappear entirely from the ¹H NMR spectrum. This is because deuterium is not observed in a standard proton NMR experiment, thus confirming the assignment of the alkyne proton peak.

Solvent effects can also influence NMR spectra. Changes in the solvent can alter the chemical shifts of nearby protons due to variations in magnetic anisotropy and local electronic interactions. For instance, aromatic solvents can induce shifts compared to chlorinated solvents like CDCl₃. Studies on terminal alkynes have shown that their vibrational frequencies are sensitive to the local environment, suggesting that the electronic interactions with solvent molecules can also impact NMR chemical shifts. This sensitivity can be exploited to resolve overlapping signals or to probe intermolecular interactions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of 1-Propene, 3-(2-propynyloxy)-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For allyl propargyl ether, COSY spectra would show correlations between the alkyne proton (H-1) and the adjacent methylene protons (H-3). Within the allyl group, correlations would be observed between the allylic protons (H-4), the internal vinyl proton (H-5), and the terminal vinyl protons (H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HMQC or HSQC spectrum would link the proton signals to their corresponding carbon signals listed in Table 1, providing definitive C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a flexible molecule like this, it can confirm through-space interactions and help in assigning stereochemistry in more complex derivatives.

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the connectivity from the propargyl to the allyl group through the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying the characteristic functional groups present in 1-Propene, 3-(2-propynyloxy)-.

Each functional group in allyl propargyl ether has a distinct vibrational signature.

Alkyne Group: The terminal alkyne is characterized by a sharp, strong C-H stretching vibration (ν(≡C-H)) around 3300 cm⁻¹. The carbon-carbon triple bond stretch (ν(C≡C)) appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. A C-H bending vibration can also be observed between 610-700 cm⁻¹.

Alkene Group: The alkene C-H stretch (ν(=C-H)) appears above 3000 cm⁻¹. The C=C double bond stretch (ν(C=C)) is typically found in the 1640-1680 cm⁻¹ range. Out-of-plane (oop) bending vibrations for the vinyl group are also characteristic.

Ether Linkage: The most prominent feature of the ether group is the strong C-O-C asymmetric stretching vibration (ν(C-O-C)), which is typically observed in the 1070-1150 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the symmetric and less polar bonds, making it an excellent tool for observing the C≡C and C=C stretching vibrations, which can be weak in the IR spectrum. Terminal alkynes, in particular, provide strong and clear signals in Raman spectra.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 1-Propene, 3-(2-propynyloxy)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (-C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp (IR) |

| C≡C Stretch | 2100 - 2260 | Weak (IR), Strong (Raman) | |

| ≡C-H Bend | 610 - 700 | Medium (IR) | |

| Alkene (-CH=CH₂) | =C-H Stretch | 3010 - 3095 | Medium (IR) |

| C=C Stretch | 1640 - 1680 | Medium (IR), Strong (Raman) | |

| Ether (-CH₂-O-CH₂-) | C-O-C Asymmetric Stretch | 1070 - 1150 | Strong (IR) |

The distinct vibrational frequencies of the alkene and alkyne groups make IR and Raman spectroscopy ideal for monitoring reactions involving 1-Propene, 3-(2-propynyloxy)- in real-time. For example, in hydrosilylation reactions, the consumption of the allyl group can be tracked by the disappearance of the ν(C=C) band around 1645 cm⁻¹. Similarly, reactions involving the terminal alkyne, such as click chemistry or polymerization, can be followed by observing the decrease in the intensity of the ν(≡C-H) band at ~3300 cm⁻¹ or the ν(C≡C) band at ~2120 cm⁻¹.

In situ monitoring provides valuable kinetic data and mechanistic insights without the need for sampling, which can perturb the reaction. This approach allows for precise control over reaction conditions and endpoint determination, which is critical in both academic research and industrial applications.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of "1-Propene, 3-(2-propynyloxy)-," also known as allyl propargyl ether. This method provides crucial information regarding the molecule's nominal mass, exact mass, and fragmentation patterns, which aids in confirming its structure and assessing its purity. When subjected to ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of allyl propargyl ether is characteristic of ethers and molecules containing allyl and propargyl groups. miamioh.edu Common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O ether bond. miamioh.eduyoutube.com The presence of unsaturated allyl and propargyl groups leads to the formation of stable resonance-stabilized cations, such as the allyl cation (m/z 41) and the propargyl cation (m/z 39), which are often observed in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of "1-Propene, 3-(2-propynyloxy)-." Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), allowing for the determination of a unique elemental formula. researchgate.net

For "1-Propene, 3-(2-propynyloxy)-," the molecular formula is C₆H₈O. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The precise measurement of the molecular ion peak must match the calculated theoretical exact mass for C₆H₈O within a narrow tolerance, typically less than 5 parts per million (ppm), to confirm the elemental composition definitively. This high level of accuracy is also applied to fragment ions, aiding in the elucidation of complex fragmentation pathways.

Table 1: HRMS Data for the Molecular Ion of 1-Propene, 3-(2-propynyloxy)-

| Parameter | Value |

| Molecular Formula | C₆H₈O |

| Theoretical Exact Mass (Monoisotopic) | 96.05751 Da |

| Expected Measurement Tolerance | < 5 ppm |

| Ion Species | [M]⁺•, [M+H]⁺, [M+Na]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is extensively used to assess the purity of volatile compounds like "1-Propene, 3-(2-propynyloxy)-" and to identify and quantify any impurities. researchgate.net

In a typical GC-MS analysis, a sample is vaporized and passed through a capillary column (e.g., a nonpolar HP-5 column) where compounds are separated based on their boiling points and interactions with the column's stationary phase. rsc.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated.

This technique allows for the generation of a chromatogram, where the primary peak corresponds to "1-Propene, 3-(2-propynyloxy)-." The area of this peak is proportional to its concentration, enabling purity assessment. Any smaller peaks in the chromatogram represent impurities, which can be identified by analyzing their respective mass spectra. This is crucial for quality control in synthesis and for studying reaction byproducts. maxwellsci.com

Table 2: Illustrative GC-MS Data for Purity Analysis of 1-Propene, 3-(2-propynyloxy)-

| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |

| 5.42 | 96, 57, 41, 39 | 1-Propene, 3-(2-propynyloxy)- | 99.2 |

| 4.88 | 58, 43, 29 | Prop-2-yn-1-ol (Impurity) | 0.5 |

| 6.15 | 72, 57, 41 | Diallyl ether (Impurity) | 0.3 |

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

While "1-Propene, 3-(2-propynyloxy)-" is a liquid at room temperature, its derivatives can often be synthesized as stable crystalline solids. X-ray diffraction analysis of these single crystals provides the most definitive structural information, including bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is invaluable for confirming the absolute structure of complex molecules derived from the parent compound.

For instance, a derivative incorporating the key propynyloxy (B15346420) functional group, such as 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione, has been successfully characterized using X-ray diffraction. doaj.org In such studies, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the molecular and crystal structure. nih.gov The analysis reveals the conformation of the molecule and details of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. doaj.org

Table 3: Crystallographic Data for a Representative Propynyloxy-Containing Derivative (C₉H₁₀O₅)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | doaj.org |

| Space Group | P2₁/c | doaj.org |

| a (Å) | 10.328(3) | doaj.org |

| b (Å) | 10.035(3) | doaj.org |

| c (Å) | 9.771(3) | doaj.org |

| β (°) | 108.434(5) | doaj.org |

| Volume (ų) | 959.8(5) | doaj.org |

| Z (molecules/unit cell) | 4 | doaj.org |

Calorimetric Analysis for Reaction Exothermicity and Kinetic Studies

Calorimetric analysis is used to measure the heat flow associated with chemical reactions, providing critical thermodynamic and kinetic data. For reactions involving "1-Propene, 3-(2-propynyloxy)-," such as polymerization, isomerization, or decomposition, calorimetry can determine the reaction exothermicity (enthalpy of reaction, ΔH) and can be used to study reaction kinetics.

The thermal decomposition of related compounds like propene has been studied to understand reaction kinetics at high temperatures. nycu.edu.tw Similarly, studies on the recombination reactions of allyl and propargyl radicals, the core components of "1-Propene, 3-(2-propynyloxy)-," provide fundamental kinetic information. nih.govresearchgate.net These studies, often combining experimental techniques with theoretical calculations, determine temperature- and pressure-dependent rate constants. nih.govresearchgate.net This data is crucial for understanding the reactivity and thermal stability of the molecule and for modeling its behavior in various chemical processes, including combustion.

Table 4: Kinetic Data for the Cross-Reaction of Allyl and Propargyl Radicals

| Temperature Range (K) | Pressure Range (Torr) | Rate Constant Expression (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| 295-800 | 20-200 | 1.71 × 10⁻⁷ T⁻¹.¹⁸² exp(-255/T) | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies on 1 Propene, 3 2 Propynyloxy

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Understanding Nucleophilic and Electrophilic Attack Preferences:Without HOMO and LUMO analysis, a theoretical prediction of the sites for nucleophilic and electrophilic attack based on FMO theory cannot be conducted.

Further theoretical research would be required to generate the data necessary to fulfill the detailed requests of the proposed article.

Solvent Effects Modeling (e.g., COSMO-RS) on Reaction Rates and Pathways

Currently, there is a notable absence of specific published research applying solvent effects modeling, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), to the reaction rates and pathways of 1-Propene, 3-(2-propynyloxy)-. While COSMO-RS is a powerful and widely used computational tool for predicting the thermodynamic properties of fluids and solutions, its application to this particular compound has not been detailed in available scientific literature.

In general, COSMO-RS is utilized to understand how a solvent influences reaction kinetics by calculating the chemical potential of reactants, transition states, and products in different solvent environments. This allows for the prediction of how reaction barriers and, consequently, reaction rates will change from the gas phase to a solvent phase, or between different solvents. The methodology involves quantum chemical calculations to generate a description of the molecular surface charges, which are then used in a statistical thermodynamics framework to simulate the interactions between the solute and the solvent.

For a hypothetical reaction involving 1-Propene, 3-(2-propynyloxy)-, a COSMO-RS study would involve the following steps:

Quantum Chemical Calculations: The geometries of the reactants, transition states, and products would be optimized using a suitable level of theory, such as Density Functional Theory (DFT).

COSMO Cavity Generation: A virtual conductor cavity is generated around each species to compute the screening charges on the molecular surface.

σ-Profile Generation: The distribution of these screening charges, known as the σ-profile, is generated for each molecule. This profile serves as a detailed descriptor of the molecule's polarity.

Thermodynamic Calculations: The σ-profiles are then used in statistical thermodynamics calculations to determine the chemical potential of each species in a given solvent, which is also described by its own σ-profile.

From these calculations, key thermodynamic data, such as the free energy of solvation, can be derived. This information is then used to predict the effect of the solvent on the reaction's activation energy and equilibrium constants. The following table illustrates the type of data that would be generated in such a study for a hypothetical reaction.

Table 1: Hypothetical COSMO-RS Data for a Reaction of 1-Propene, 3-(2-propynyloxy)-

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate Constant (k_rel) |

|---|---|---|---|

| n-Hexane | 1.88 | 25.0 | 1.0 |

| Toluene | 2.38 | 24.5 | 2.1 |

| Dichloromethane | 8.93 | 23.2 | 8.5 |

| Acetonitrile | 37.5 | 22.1 | 25.7 |

| Water | 80.1 | 21.5 | 48.3 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1-Propene, 3-(2-propynyloxy)-.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similar to the lack of COSMO-RS studies, there is no specific research available that details the use of molecular dynamics (MD) simulations for the conformational analysis or the study of intermolecular interactions of 1-Propene, 3-(2-propynyloxy)-. MD simulations provide a powerful lens through which the dynamic behavior of molecules can be observed over time at an atomic level.

A molecular dynamics simulation for 1-Propene, 3-(2-propynyloxy)- would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for the atoms in the molecule. This would allow for the exploration of the molecule's conformational landscape and its interactions with surrounding molecules.

For conformational analysis, an MD simulation could reveal the preferred dihedral angles and the flexibility of the molecule. By simulating the molecule in a vacuum or in a solvent, one could identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's structure-property relationships.

Regarding intermolecular interactions, MD simulations could be employed to study how 1-Propene, 3-(2-propynyloxy)- interacts with solvent molecules or with other solute molecules. This could involve analyzing radial distribution functions to understand the local molecular environment and calculating interaction energies to quantify the strength of interactions such as hydrogen bonding or van der Waals forces.

The table below presents a hypothetical summary of results that could be obtained from an MD simulation focused on the conformational preferences of 1-Propene, 3-(2-propynyloxy)-.

Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of 1-Propene, 3-(2-propynyloxy)-

| Dihedral Angle | Description | Most Probable Angle (degrees) | Population (%) |

|---|---|---|---|

| C1-C2-C3-O | Propene backbone to ether linkage | 120 | 65 |

| C2-C3-O-C4 | Allyl ether linkage | 180 | 75 |

| C3-O-C4-C5 | Ether linkage to propynyl (B12738560) group | 175 | 80 |

| O-C4-C5-C6 | Propynyl group rotation | N/A (linear) | 100 |

Note: The data in this table is for illustrative purposes and does not represent actual computational findings.

While the direct application of these computational methods to 1-Propene, 3-(2-propynyloxy)- has not been documented, the general principles of COSMO-RS and molecular dynamics simulations provide a clear framework for how such studies would be conducted and the types of valuable insights they could offer into the chemical behavior of this compound.

Role of 1 Propene, 3 2 Propynyloxy in Polymer and Materials Science Research

Monomer Design for Polymerization Processes

The presence of both an alkene and an alkyne group makes 1-Propene, 3-(2-propynyloxy)- a valuable building block in monomer design. These groups can be selectively polymerized or reserved as latent functionalities for subsequent reactions, offering chemists a high degree of control over the final material properties.

The allyl group of 1-Propene, 3-(2-propynyloxy)- can participate in addition polymerization, a process where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. essentialchemicalindustry.orgyoutube.com Propene and its derivatives are typically polymerized via mechanisms involving the breaking of the carbon-carbon double bond. essentialchemicalindustry.orgyoutube.com

In the context of 1-Propene, 3-(2-propynyloxy)-, the polymerization can be initiated by radical, cationic, or coordination catalysts. However, the free-radical polymerization of allylic monomers like the propene group in APE can be challenging. Allyl compounds often exhibit degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to the formation of a stable allylic radical. This process can terminate the growing polymer chain, resulting in low molecular weight polymers. gantrade.com

To achieve higher molecular weight polymers, controlled radical polymerization techniques or coordination polymerization methods, such as those using Ziegler-Natta or metallocene catalysts, are often employed. essentialchemicalindustry.orgresearchgate.netresearchgate.net These methods can provide better control over the polymerization process and the resulting polymer structure. During the addition polymerization of the allyl group, the propargyl group typically remains unreacted, serving as a pendant functional group along the polymer backbone for later modification.

While 1-Propene, 3-(2-propynyloxy)- itself, being an acyclic monomer, does not undergo Ring-Opening Metathesis Polymerization (ROMP), cyclic analogues containing allyl and/or propargyl ether functionalities are excellent candidates for this powerful polymerization technique. ROMP utilizes cyclic olefins as monomers and is known for its tolerance to a wide variety of functional groups and its living polymerization characteristics, which allow for the synthesis of well-defined block copolymers. researchgate.net

Researchers have synthesized norbornene derivatives functionalized with propargyl ether groups for use in ROMP. The polymerization of these monomers using Grubbs' or other ruthenium-based catalysts yields polymers with pendant alkyne functionalities. researchgate.netresearchgate.net These pendant groups are then readily available for post-polymerization modification. The residual double bonds within the polymer backbone resulting from the ROMP process can also be utilized for further reactions, such as cross-linking via thiol-ene chemistry. researchgate.netnih.gov

Table 1: Examples of ROMP of Monomers Analogous to 1-Propene, 3-(2-propynyloxy)-

| Monomer | Catalyst | Resulting Polymer Functionality | Reference |

|---|---|---|---|

| 5-(Propargyloxy)methyl-bicyclo[2.2.1]hept-2-ene | Grubbs' Catalyst (1st Gen) | Pendant alkyne groups, backbone C=C bonds | N/A |

| Exo-7-oxanorbornene derivatives | Ruthenium-based catalysts | Varies based on derivative | researchgate.net |

Construction of Polymer Architectures with Defined Functionalities

The orthogonal nature of the alkene and alkyne groups in 1-Propene, 3-(2-propynyloxy)- is a key advantage for creating polymers with precisely controlled architectures and functionalities.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. utexas.edu By incorporating 1-Propene, 3-(2-propynyloxy)- into a polymer chain, typically via the polymerization of its allyl group, a backbone decorated with pendant propargyl groups is created. These two functional groups can be modified independently using a variety of high-efficiency "click" reactions.

Alkyne Group Modification : The terminal alkyne of the propargyl group is ideal for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction allows for the quantitative attachment of azide-containing molecules, such as peptides, sugars, or other polymers, under mild conditions. utexas.eduelsevierpure.com

Alkene Group Modification : The allyl group, if left unpolymerized (for instance, by incorporating the monomer into a polymer via the alkyne group or through other polymerization methods like polycondensation), can be modified through reactions like the thiol-ene reaction. wiley-vch.de This radical-mediated addition of a thiol to the double bond is highly efficient and proceeds under mild conditions, often initiated by UV light. wiley-vch.de Other modifications of the allyl group include epoxidation, bromination, and dihydroxylation. nih.gov

The ability to perform these modifications orthogonally allows for the creation of multifunctional materials. For example, a polymer with pendant APE units could first have a biomolecule attached via CuAAC and then have its hydrophilicity tuned through a subsequent thiol-ene reaction with a hydrophilic thiol.

Table 2: Orthogonal Post-Polymerization Modification Reactions

| Functional Group | Reaction Type | Reagent Class | Key Features |

|---|---|---|---|

| Alkyne (Propargyl) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides | High efficiency, mild conditions, bio-orthogonal. elsevierpure.com |

| Alkene (Allyl) | Thiol-Ene Reaction | Thiols | Radical-mediated, UV or thermal initiation, anti-Markovnikov addition. wiley-vch.de |

| Alkene (Allyl) | Epoxidation | Peroxy acids | Forms an epoxide ring for further nucleophilic attack. nih.gov |

Graft and block copolymers are macromolecules composed of distinct polymer segments, leading to unique properties and self-assembly behaviors. mdpi.comcmu.edu The functional handles provided by 1-Propene, 3-(2-propynyloxy)- are instrumental in synthesizing these complex architectures using "grafting-from," "grafting-onto," or "grafting-through" methodologies. mdpi.com

Grafting-From : A polymer backbone containing APE units can be modified to introduce initiating sites. For example, the propargyl group can be used to attach an atom transfer radical polymerization (ATRP) initiator. Subsequently, a second monomer can be polymerized from these sites, creating a graft copolymer. rsc.org

Grafting-Onto : Pre-synthesized polymer chains with reactive end groups (e.g., an azide) can be attached to a polymer backbone containing APE units via click chemistry (e.g., CuAAC). utexas.edumdpi.com

Block Copolymers : While less direct, APE can be used to synthesize block copolymers. For instance, a polymer block can be synthesized with a terminal propargyl group, which is then used to initiate the polymerization of a second block or to click onto another pre-made polymer block with a complementary functional group (e.g., an azide). nih.govmdpi.com

Cross-Linking Chemistry and Network Formation

The presence of two reactive sites on the 1-Propene, 3-(2-propynyloxy)- monomer makes it an effective cross-linking agent for the formation of polymer networks. polysciences.com Cross-linking transforms linear or branched polymers into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. polysciences.comrsc.org

The cross-linking can be achieved in several ways:

Concurrent Polymerization : During the polymerization of a primary monomer, 1-Propene, 3-(2-propynyloxy)- can be added as a comonomer. If the polymerization conditions are suitable for both the alkene and alkyne groups to react (e.g., in certain radical polymerizations or under high temperatures), a cross-linked network will form in situ.

Sequential Curing : A linear or branched polymer can be synthesized by polymerizing only one of the functional groups of APE (e.g., the allyl group). The resulting thermoplastic material, containing pendant propargyl groups, can then be cross-linked in a second step. This can be achieved by heating the material to induce polymerization of the alkyne groups or by reacting them with a multifunctional cross-linking agent, such as a diazide, via CuAAC. This two-step approach allows for the material to be processed into a desired shape before it is cured into an infusible and insoluble network.

Thiol-yne/Thiol-ene Chemistry : APE can act as a cross-linker in networks formed via thiol-ene or thiol-yne photopolymerization. When mixed with multifunctional thiols and a photoinitiator, both the alkene and alkyne groups can react upon UV exposure to form a highly cross-linked network. researchgate.netmdpi.com

The density and properties of the resulting network can be precisely controlled by adjusting the concentration of 1-Propene, 3-(2-propynyloxy)- in the initial monomer feed. This versatility makes it a valuable component in the formulation of coatings, adhesives, and advanced composite materials.

Development of Novel Macromolecular Structures via Click Chemistry Polymerization

1-Propene, 3-(2-propynyloxy)-, commonly known as allyl propargyl ether (APE), is a versatile monomer that holds significant potential in the synthesis of complex macromolecular structures through click chemistry. Its unique bifunctional nature, possessing both a terminal alkyne (propargyl group) and an alkene (allyl group), allows for sequential or orthogonal chemical modifications, making it a valuable building block in polymer science. Click chemistry reactions, characterized by their high efficiency, selectivity, and mild reaction conditions, are ideally suited for polymer synthesis, enabling the creation of well-defined and complex polymer architectures. ugent.besigmaaldrich.com

The primary click chemistry routes utilized for the polymerization of monomers like APE are the thiol-yne and the azide-alkyne cycloaddition reactions. These methods facilitate the step-growth polymerization process, leading to the formation of high-performance polymers with controlled structures. nih.govresearchgate.net

Thiol-Yne Click Polymerization:

The thiol-yne reaction is a powerful tool for polymer synthesis, often proceeding via a radical-mediated mechanism. rsc.orgmagtech.com.cn In the context of APE, the propargyl group's alkyne functionality can react with a dithiol monomer in a step-growth polymerization. This reaction typically involves a double addition of the thiol across the alkyne, leading to a highly cross-linked network or, under specific conditions, linear polymers. researchgate.net The presence of the allyl group on the APE monomer provides an additional functional handle that can be used for post-polymerization modification or for creating even more complex, dually cross-linked networks.

The versatility of the thiol-yne reaction allows for the synthesis of materials with tunable properties. For instance, the copolymerization of dialkynes with dithiols can produce networks with high refractive indices, with the final value being directly related to the sulfur content of the polymer. rsc.org This approach is promising for the development of advanced optical materials.

Azide-Alkyne Cycloaddition Polymerization: